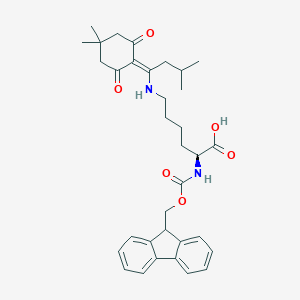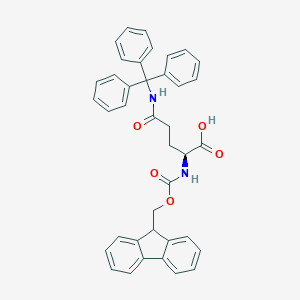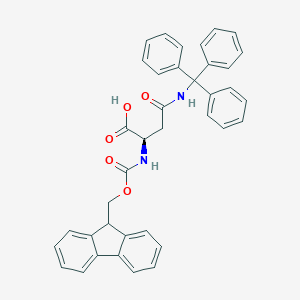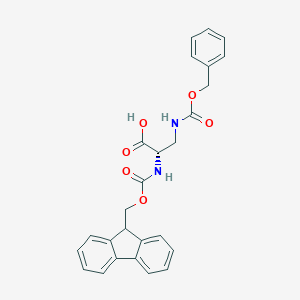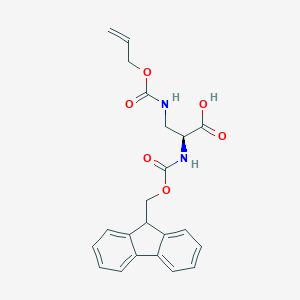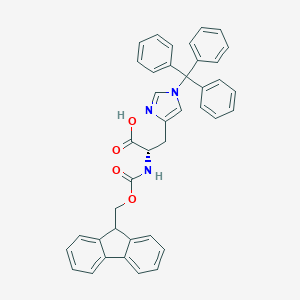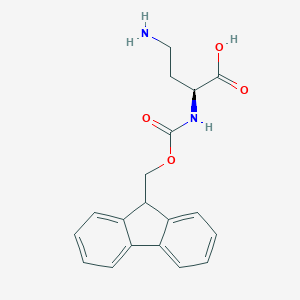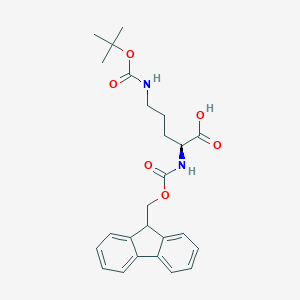
Fmoc-Orn(Boc)-OH
Übersicht
Beschreibung
Fmoc-Orn(Boc)-OH is an ornithine-containing amino acid building block. It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-Orn(Boc)-OH: wird häufig im Bereich der Peptidsynthese verwendet, insbesondere bei der Festphasenpeptidsynthese (SPPS). Die Fmoc-Gruppe dient als temporärer Schutz für die Aminogruppe während des Syntheseprozesses, wodurch die sequenzielle Addition von Aminosäuren zur Bildung von Peptiden ermöglicht wird . Diese Methode ist entscheidend für die Herstellung von Peptiden mit bestimmten Sequenzen für Forschungs- und therapeutische Zwecke.
Selbstassemblierung und Nanostrukturbildung
Die inhärente Hydrophobizität und Aromatizität des Fmoc-Moleküls fördern die Selbstassemblierung von Fmoc-modifizierten Aminosäuren und Peptiden. Diese Eigenschaft wird genutzt, um Nanostrukturen und Materialien mit potenziellen Anwendungen in der Nanotechnologie und Materialwissenschaft zu erzeugen .
Arzneimittel-Abgabesysteme
Aufgrund seiner Fähigkeit, stabile Strukturen zu bilden, kann This compound zur Entwicklung von Arzneimittel-Abgabesystemen verwendet werden. Diese Systeme können therapeutische Wirkstoffe einschließen und deren gezielte Freisetzung gewährleisten, wodurch die Wirksamkeit der Medikamente verbessert wird .
Studien zur biologischen Aktivität
Modifizierte Peptide, die This compound enthalten, werden verwendet, um verschiedene biologische Aktivitäten zu untersuchen, wie z. B. antimikrobielle, antithrombotische und antioxidative Eigenschaften. Diese Studien sind unerlässlich, um die Rolle von Peptiden in biologischen Systemen zu verstehen und neue Medikamente zu entwickeln .
Entwicklung von Biomaterialien
Die selbstassemblierende Natur von Fmoc-modifizierten Peptiden, darunter This compound, macht sie zu idealen Kandidaten für die Entwicklung von Biomaterialien. Diese Materialien können für die Gewebezüchtung, die regenerative Medizin und als Gerüste für das Zellwachstum verwendet werden .
Bio-Templating und Katalyse
Fmoc-modifizierte Peptide können als Vorlagen für die Synthese anorganischer Materialien dienen. Sie können auch Reaktionen katalysieren, wodurch sie im Bereich der grünen Chemie und umweltbezogener Anwendungen nützlich werden .
Wirkmechanismus
Target of Action
Fmoc-Orn(Boc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides, which it protects during the synthesis process .
Mode of Action
The compound this compound operates by protecting the amino groups during peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the alpha-amino group, while the Boc (tert-butyloxycarbonyl) group protects the side-chain amino group of ornithine . These protections are crucial during the coupling reactions of solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .
Biochemical Pathways
In the context of peptide synthesis, this compound doesn’t directly participate in any biochemical pathways. Instead, it plays a crucial role in the chemical synthesis of peptides, particularly in SPPS . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in the coupling reaction with another activated amino acid .
Pharmacokinetics
As a reagent used in peptide synthesis, this compound doesn’t have typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like drugs or bioactive compounds. Its role is confined to the laboratory synthesis of peptides .
Result of Action
The use of this compound in peptide synthesis results in the successful formation of peptide bonds without unwanted side reactions . It allows for the precise assembly of amino acids in the desired sequence, leading to the production of the target peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . The removal of the Fmoc group requires basic conditions, typically achieved with piperidine . The stability of the compound and its efficacy in protecting amino groups can be affected by the pH, temperature, and solvent used in the synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOIZTMAHNLNHE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373246 | |
| Record name | Fmoc-Orn(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109425-55-0 | |
| Record name | N-α-Fluorenylmethoxycarbonyl-N-δ-tert-butoxycarbonyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Orn(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-5-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Orn(Boc)-OH in the synthesis of PNA analogs?
A1: this compound serves as a key building block in the step-wise synthesis of ornithine-based PNA analogs []. The molecule contains an ornithine amino acid backbone with two protected amino groups. The Fmoc (Fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Boc (tert-Butyloxycarbonyl) group protects the δ-amino group.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


